molecular formula C21H28N2O B13736245 Acetanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-phenyl- CAS No. 18109-58-5

Acetanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-phenyl-

Cat. No.: B13736245
CAS No.: 18109-58-5
M. Wt: 324.5 g/mol
InChI Key: UPBRPBXVUIRXRY-UHFFFAOYSA-N
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Description

Acetanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-phenyl- is a complex organic compound known for its unique chemical structure and properties This compound is part of the acetanilide family, which is characterized by the presence of an acetamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-phenyl- typically involves the reaction of acetanilide with 3-(dimethylamino)propylamine under specific conditions. The reaction is often catalyzed by lead acetate in a solvent-free environment to enhance the reaction rate and yield . The general reaction can be represented as follows:

Acetanilide+3-(dimethylamino)propylamineLead acetateAcetanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-phenyl-\text{Acetanilide} + \text{3-(dimethylamino)propylamine} \xrightarrow{\text{Lead acetate}} \text{Acetanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-phenyl-} Acetanilide+3-(dimethylamino)propylamineLead acetate​Acetanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-phenyl-

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and higher yields. The use of esters instead of carboxylic acids as reactants can also improve the reaction efficiency and reduce the production

Properties

CAS No.

18109-58-5

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylacetamide

InChI

InChI=1S/C21H28N2O/c1-17-10-8-11-18(2)21(17)23(15-9-14-22(3)4)20(24)16-19-12-6-5-7-13-19/h5-8,10-13H,9,14-16H2,1-4H3

InChI Key

UPBRPBXVUIRXRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)CC2=CC=CC=C2

Origin of Product

United States

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